

Thermochemical Properties of 3,5-Dichlorobenzo[d]isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dichlorobenzo[d]isoxazole

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of **3,5-Dichlorobenzo[d]isoxazole**. Due to a lack of specific experimental data in the public domain for this compound, this document focuses on providing a framework for its thermochemical characterization. It includes a summary of anticipated thermochemical data based on analogous compounds, detailed experimental protocols for determining these properties, and a generalized workflow for the thermochemical analysis of solid organic compounds. This guide is intended to equip researchers and drug development professionals with the necessary information to conduct their own experimental investigations into the thermochemical behavior of **3,5-Dichlorobenzo[d]isoxazole** and related compounds. The benzisoxazole scaffold is a significant pharmacophore in medicinal chemistry, and understanding the thermochemical properties of its derivatives is crucial for drug design, development, and formulation.^{[1][2]}

Introduction

3,5-Dichlorobenzo[d]isoxazole is a halogenated heterocyclic compound.^[3] The benzisoxazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of various drugs with diverse pharmacological activities, including antipsychotic, anti-inflammatory, and anticonvulsant agents.^{[1][2][4]} A thorough understanding of the

thermochemical properties of such compounds is essential for several aspects of drug development, including:

- Polymorph Screening and Stability: Understanding the energetic landscape of different crystalline forms.
- Solubility and Dissolution Rate: Predicting and optimizing the bioavailability of the drug substance.
- Process Safety: Assessing potential thermal hazards during manufacturing and handling.^[5]
- Computational Modeling: Providing accurate experimental data for the validation and parameterization of computational models used in drug design.

This guide outlines the key thermochemical parameters of interest and provides the methodologies for their experimental determination.

Thermochemical Data

As of the date of this publication, specific experimental thermochemical data for **3,5-Dichlorobenzo[d]isoxazole** has not been reported in peer-reviewed literature. However, based on data for structurally related heterocyclic and chlorinated aromatic compounds, the following table presents a set of estimated values. These should be considered as approximations and serve as a guide for experimental design and data interpretation.

Thermochemical Property	Symbol (State)	Estimated Value	Unit
Molar Mass	M	188.01	$\text{g}\cdot\text{mol}^{-1}$
Standard Molar Enthalpy of Formation (gas)	$\Delta_f H^\circ(\text{g})$	Not available	$\text{kJ}\cdot\text{mol}^{-1}$
Standard Molar Enthalpy of Formation (solid)	$\Delta_f H^\circ(\text{s})$	Not available	$\text{kJ}\cdot\text{mol}^{-1}$
Standard Molar Enthalpy of Combustion (solid)	$\Delta_c H^\circ(\text{s})$	Not available	$\text{kJ}\cdot\text{mol}^{-1}$
Enthalpy of Fusion	$\Delta_{\text{fus}} H$	Not available	$\text{kJ}\cdot\text{mol}^{-1}$
Melting Temperature	T_{fus}	Not available	K ($^\circ\text{C}$)
Enthalpy of Sublimation	$\Delta_{\text{sub}} H$	Not available	$\text{kJ}\cdot\text{mol}^{-1}$
Heat Capacity (solid)	$C_p(\text{s})$	Not available	$\text{J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$

Note: The molecular formula for **3,5-Dichlorobenzo[d]isoxazole** is $\text{C}_7\text{H}_3\text{Cl}_2\text{NO}$.[\[3\]](#)

Experimental Protocols for Thermochemical Characterization

The following sections detail the standard experimental protocols for determining the key thermochemical properties of a solid organic compound like **3,5-Dichlorobenzo[d]isoxazole**.

Sample Preparation and Purification

Prior to any thermochemical measurement, the sample of **3,5-Dichlorobenzo[d]isoxazole** must be of high purity (typically >99.5%). Standard purification techniques for solid organic compounds, such as recrystallization from an appropriate solvent or sublimation under reduced pressure, should be employed. The purity of the sample should be verified by techniques such

as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The residual solvent and water content should be determined, for example, by Karl Fischer titration.

Combustion Calorimetry for Enthalpy of Formation

The standard molar enthalpy of formation in the solid state ($\Delta_f H^\circ(s)$) is a fundamental thermochemical property. It is typically determined indirectly from the standard molar enthalpy of combustion ($\Delta_c H^\circ(s)$) measured by static bomb calorimetry.

Methodology:

- **Calibration:** The calorimeter is calibrated by combusting a certified standard reference material, such as benzoic acid, for which the specific energy of combustion is accurately known.^[6] This determines the energy equivalent of the calorimeter.
- **Sample Preparation:** A pellet of a precisely weighed mass of **3,5-Dichlorobenzo[d]isoxazole** (typically 0.5 - 1.0 g) is placed in a crucible within the calorimetric bomb. A known mass of a fuse wire (e.g., platinum or cotton) is used to ignite the sample. For halogenated compounds, a small amount of a mineral oil or other auxiliary substance may be used to ensure complete combustion.
- **Combustion:** The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa and sealed. It is then placed in the calorimeter, which contains a known mass of water. The sample is ignited, and the temperature change of the water is measured with high precision.
- **Analysis of Combustion Products:** After combustion, the contents of the bomb are analyzed to determine the extent of the reaction and to correct for the formation of any side products. For a compound containing chlorine and nitrogen, the final products in the aqueous phase will include hydrochloric acid and nitric acid, which must be quantified.
- **Calculation:** The specific energy of combustion of the sample is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. The standard molar enthalpy of combustion is then determined. The standard molar enthalpy of formation is subsequently calculated using Hess's law.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Phase Transitions

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure heat flow into or out of a sample as a function of temperature or time.^{[7][8][9]} It is used to determine the heat capacity, melting temperature, and enthalpy of fusion.

Methodology for Enthalpy of Fusion and Melting Temperature:

- **Sample Preparation:** A small, accurately weighed amount of the purified **3,5-Dichlorobenzo[d]isoxazole** sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.
- **DSC Measurement:** The sample pan and an empty reference pan are placed in the DSC cell. The cell is heated at a constant rate (e.g., 5-10 K·min⁻¹) under an inert atmosphere (e.g., nitrogen).^[5]
- **Data Analysis:** The melting temperature (T_{fus}) is determined as the onset or peak temperature of the endothermic melting peak in the DSC thermogram. The enthalpy of fusion ($\Delta_{fus}H$) is calculated by integrating the area of the melting peak. The instrument is calibrated for temperature and enthalpy using certified standards like indium.

Methodology for Heat Capacity:

- **Three-Step Method:** The heat capacity is determined using a three-step procedure:
 - An initial baseline run is performed with two empty sample pans.
 - A second run is performed with a sapphire standard in the sample pan.
 - A third run is performed with the **3,5-Dichlorobenzo[d]isoxazole** sample in the sample pan.
- **Calculation:** The heat capacity of the sample is calculated by comparing the heat flow signals from the three runs at a given temperature.

Vapor Pressure Measurement for Enthalpy of Sublimation/Vaporization

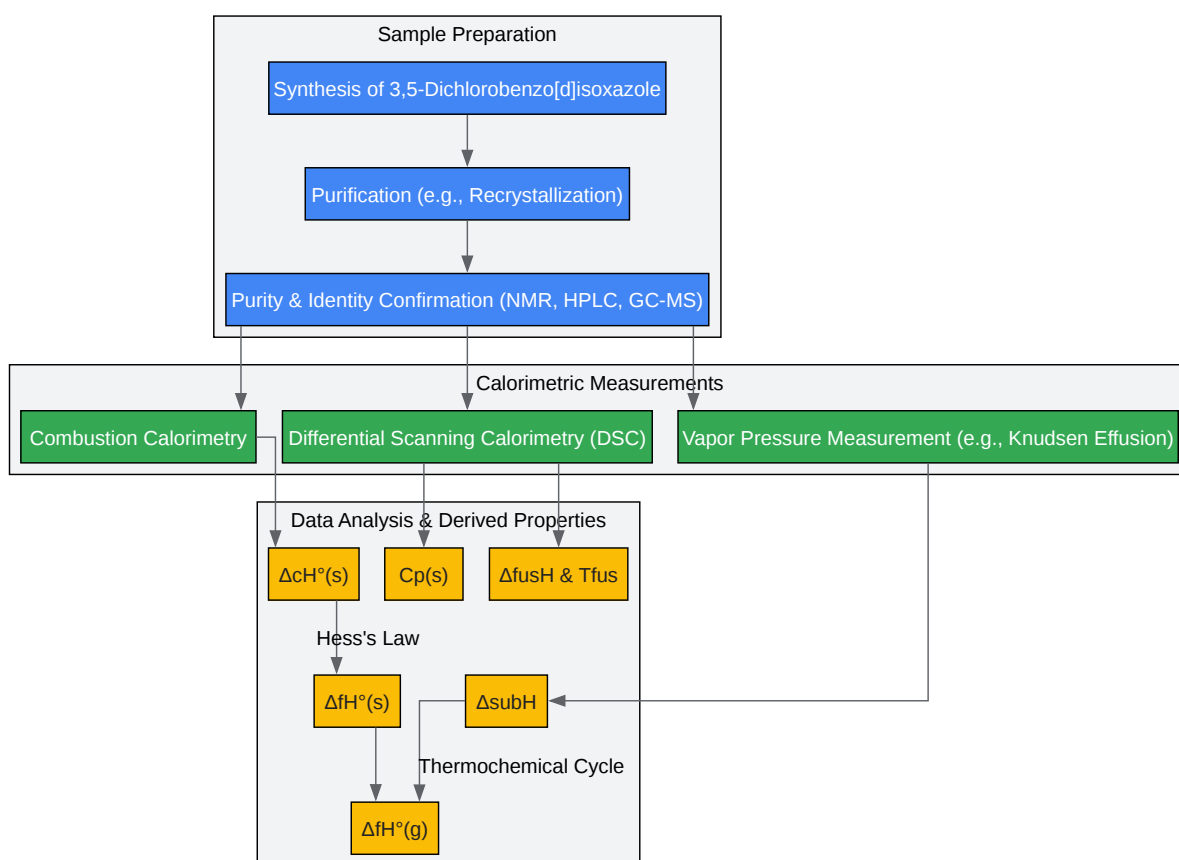
The enthalpy of sublimation ($\Delta_{\text{sub}}H$) or vaporization ($\Delta_{\text{vap}}H$) is crucial for determining the gas-phase enthalpy of formation. These properties can be determined by measuring the vapor pressure of the compound as a function of temperature.

Methodology (Knudsen Effusion):

- **Principle:** This technique is suitable for compounds with low vapor pressures. The rate of mass loss of a sample effusing through a small orifice in a heated cell under high vacuum is measured.
- **Measurement:** The Knudsen cell containing the sample is heated to a series of constant temperatures, and the rate of mass loss is determined at each temperature using a microbalance.
- **Calculation:** The vapor pressure is calculated from the rate of mass loss using the Knudsen equation. The enthalpy of sublimation is then determined from the slope of the line in a plot of $\ln(p)$ versus $1/T$, according to the Clausius-Clapeyron equation.

Visualized Experimental Workflow

The following diagram illustrates a generalized experimental workflow for the thermochemical characterization of a solid organic compound such as **3,5-Dichlorobenzo[d]isoxazole**.



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Caption: Experimental workflow for thermochemical characterization.

Conclusion

While specific thermochemical data for **3,5-Dichlorobenzo[d]isoxazole** are not currently available, this technical guide provides a comprehensive framework for their determination. By following the detailed experimental protocols for combustion calorimetry, differential scanning calorimetry, and vapor pressure measurements, researchers can obtain the critical thermochemical data necessary for advancing drug development and ensuring process safety. The provided workflow and estimated data serve as a valuable starting point for such investigations. The continued study of the physicochemical properties of benzisoxazole derivatives will undoubtedly contribute to the rational design of new and improved therapeutics.

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